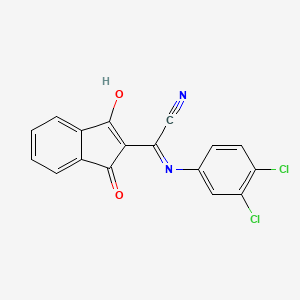

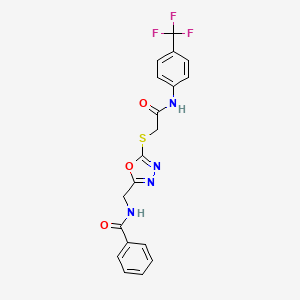

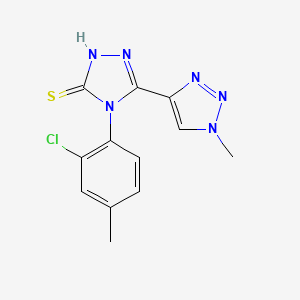

![molecular formula C24H14Cl4N2O2 B2409238 2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 476282-43-6](/img/structure/B2409238.png)

2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzoyl group (C6H5C=O) attached to an amide group (-NH2). This compound also contains dichlorobenzoyl and naphthalen-2-yl groups, indicating that it has a complex structure with multiple aromatic rings .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzamide derivatives can participate in a variety of reactions, but without more specific information, it’s difficult to predict the exact reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, benzamide derivatives are typically solid at room temperature, and their solubility in various solvents depends on the specific substituents present on the benzene ring .Scientific Research Applications

Synthesis and Sensing Applications

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcased their application in colorimetric sensing of fluoride anions. These compounds exhibited a color transition in response to fluoride anions, suggesting potential for environmental monitoring and analytical chemistry applications (Younes et al., 2020).

Anticancer Research

Anticancer Evaluation

Research on 1,4‐Naphthoquinone derivatives by Ravichandiran et al. (2019) indicated potent cytotoxic activity against various cancer cell lines. These compounds induced apoptosis and arrested the cell cycle, highlighting their potential in developing anticancer therapies (Ravichandiran et al., 2019).

Fluorescence and Photophysical Studies

Fluorescence Derivatization

The work by Frade et al. (2007) explored the derivatization of amino acids for fluorescence applications. This research could indicate potential applications of related compounds in bioimaging and diagnostic assays (Frade et al., 2007).

properties

IUPAC Name |

2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl4N2O2/c25-15-5-7-19(27)17(11-15)23(31)29-21-9-13-3-1-2-4-14(13)10-22(21)30-24(32)18-12-16(26)6-8-20(18)28/h1-12H,(H,29,31)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFLVHOSEPBXQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=C(C=CC(=C3)Cl)Cl)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)

![7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2409165.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)